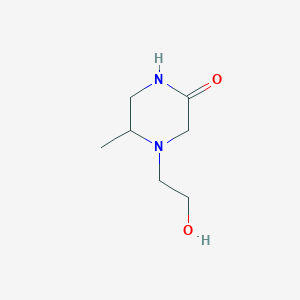
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazinones. It is commonly referred to as HEP or HEPPS. This compound is widely used in scientific research as a buffering agent and has various applications in biochemistry and molecular biology.
作用機序
HEPPS acts as a zwitterionic buffer, which means it can accept or donate protons depending on the pH of the solution. It maintains the pH of the solution by neutralizing any excess acid or base. The molecule has two nitrogen atoms that can act as proton acceptors or donors, and the hydroxyl group can donate a proton. The buffer capacity of HEPPS is high, which means it can maintain the pH of the solution even when small amounts of acid or base are added.
生化学的および生理学的効果
HEPPS has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with biological molecules. It is used as a buffering agent in biological systems to maintain the pH of the solution.
実験室実験の利点と制限
HEPPS has several advantages as a buffering agent. It has a pKa value of 7.55, which makes it an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. It has a high buffer capacity, which means it can maintain the pH of the solution even when small amounts of acid or base are added. It is also a zwitterionic buffer, which means it can accept or donate protons depending on the pH of the solution.
The limitations of HEPPS as a buffering agent include its high cost and low solubility in organic solvents. It is also not suitable for experiments that require a pH below 6.8 or above 8.2.
将来の方向性
HEPPS has various applications in biochemistry and molecular biology. Some of the future directions for research on HEPPS include:
1. Development of new HEPPS derivatives with improved solubility and buffering capacity.
2. Investigation of the mechanism of action of HEPPS in biological systems.
3. Use of HEPPS in the development of new diagnostic tools and therapies for diseases.
4. Exploration of the potential of HEPPS as a drug delivery system.
5. Investigation of the effects of HEPPS on the stability and activity of enzymes and proteins.
Conclusion:
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is a widely used buffering agent in scientific research. It has various applications in biochemistry and molecular biology and is used in electrophoresis, protein purification, enzyme assays, and cell culture media. HEPPS has a high buffer capacity and is an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. The future directions for research on HEPPS include the development of new derivatives, investigation of the mechanism of action, and exploration of its potential as a drug delivery system.
合成法
The synthesis of 4-(2-Hydroxyethyl)-5-methylpiperazin-2-one involves the reaction of N-methylpiperazine with ethylene oxide in the presence of a base such as potassium carbonate. The reaction yields 4-(2-Hydroxyethyl)-5-methylpiperazin-2-one as a white crystalline solid. The purity of the compound can be increased by recrystallization from water.
科学的研究の応用
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is widely used in scientific research as a buffering agent. It has a pKa value of 7.55, which makes it an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. HEPPS is used in various applications such as electrophoresis, protein purification, and enzyme assays. It is also used in cell culture media to maintain the pH of the medium.
特性
CAS番号 |
137066-43-4 |
|---|---|
製品名 |
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one |
分子式 |
C7H14N2O2 |
分子量 |
158.2 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-5-methylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6-4-8-7(11)5-9(6)2-3-10/h6,10H,2-5H2,1H3,(H,8,11) |
InChIキー |
MLFYBQRWKLVYDG-UHFFFAOYSA-N |
SMILES |
CC1CNC(=O)CN1CCO |
正規SMILES |
CC1CNC(=O)CN1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



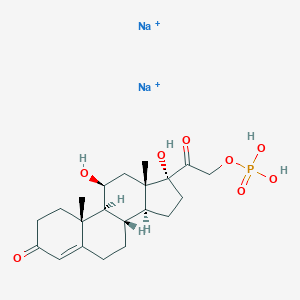
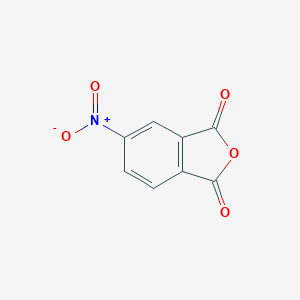
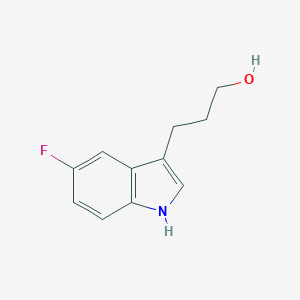
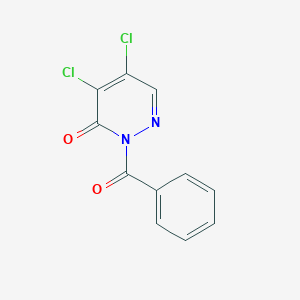
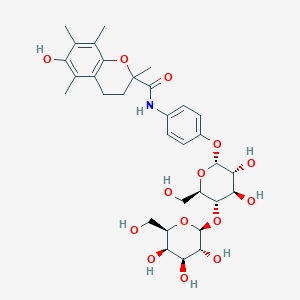

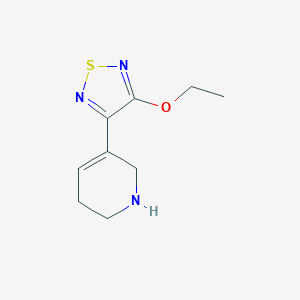
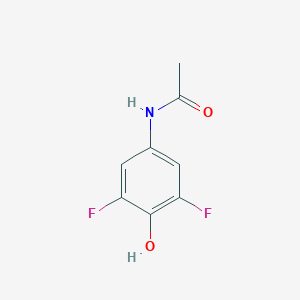
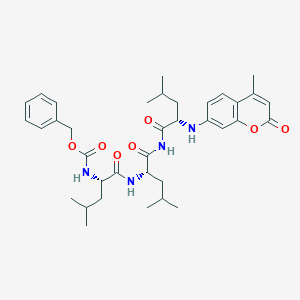
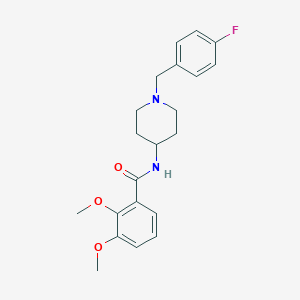
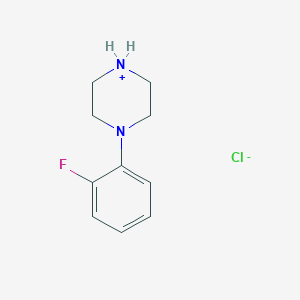
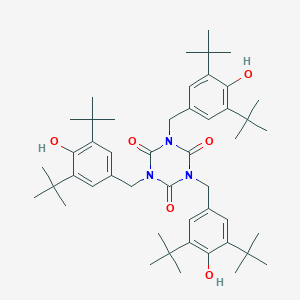
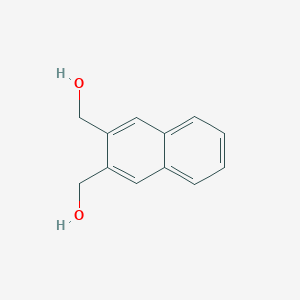
![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)